N-(2-aminophenyl)pyridine-4-carboxamide
Overview
Description
N-(2-aminophenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C12H11N3O It is known for its unique structure, which includes a pyridine ring and an amide group attached to an aminophenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to targetT. brucei farnesyl diphosphate synthase (TbFPPS) , antimalarial kinase , and enoyl acyl reductase .
Mode of Action
It’s suggested that similar compounds act viaTbFPPS inhibition , antimalarial kinase inhibition , and enoyl acyl reductase inhibition .
Biochemical Pathways
Similar compounds have been found to affect pathways related totrypanosomal , antimalarial , and anti-TB agents .
Pharmacokinetics
Similar compounds have been found to have appropriate predicted adme properties .
Result of Action
Similar compounds have been found to have inhibitory activity againstM. tuberculosis growth in macrophages .
Biochemical Analysis
Biochemical Properties
N-(2-Amino-phenyl)pyridine-4-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have inhibitory activity against Bcr-Abl and HDAC1, two enzymes involved in cancer development . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
The effects of N-(2-Amino-phenyl)pyridine-4-carboxamide on cells are diverse. It has been shown to have potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(2-Amino-phenyl)pyridine-4-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to inhibit the activity of Bcr-Abl and HDAC1, which are key enzymes in cancer development .
Temporal Effects in Laboratory Settings
It has been suggested that the compound may have long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)pyridine-4-carboxamide typically involves the reaction of 2-aminophenylamine with pyridine-4-carboxylic acid or its derivatives. One common method includes the use of coupling agents such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-aminophenyl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Isonicotinamide: An isomer of N-(2-aminophenyl)pyridine-4-carboxamide with the carboxamide group in the 3-position.
Nicotinamide: Another isomer with the carboxamide group in the 3-position, commonly known for its role in the formation of nicotinamide adenine dinucleotide (NAD+).
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-aminophenyl)pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPHVELTLHFPNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360660 | |
Record name | N-(2-Aminophenyl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105101-25-5 | |
Record name | N-(2-Aminophenyl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.